3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
“3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide”, has been achieved through various synthetic pathways . The yield of the title compound was 65% .Molecular Structure Analysis
The molecular structure of “3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide” can be analyzed using 1H NMR and 13C NMR . The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Scientific Research Applications
- Researchers have synthesized derivatives of this compound that combine thiazole and sulfonamide groups, both known for their antibacterial activity .
- Notably, compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains, with the isopropyl-substituted derivative showing low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
- The drug–peptide complex formed by combining this compound with the cell-penetrating peptide octaarginine demonstrates distinctive modes of action, including faster killing kinetics, membrane pore formation in bacterial cells, and negligible hemolytic activity towards human red blood cells .
- Twenty-seven derivatives of this compound have been designed and synthesized as topoisomerase I inhibitors .
- Among the tested compounds, one derivative has shown significant analgesic and anti-inflammatory activities .
- Benchchem offers this compound for purchase (CAS No. 313469-72-6).
Antibacterial Activity
Topoisomerase I Inhibition
Analgesic and Anti-Inflammatory Properties
Chemical Properties and Structure
Availability and Commercial Sources
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
It’s known that thiazole derivatives can exhibit antibacterial activity . In one study, N-(thiazol-2-yl)benzenesulfonamides, which share structural similarities with the compound , displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria when used in conjunction with a cell-penetrating peptide .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
3-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-5-6-12-13(8-11)22-15(17-12)18-14(19)9-3-2-4-10(16)7-9/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRZIESEIYZYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide |
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